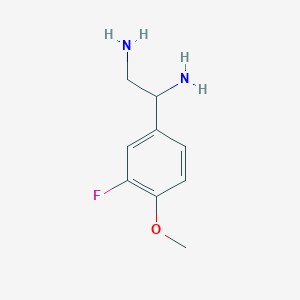

1-(3-Fluoro-4-methoxyphenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC17470935

Molecular Formula: C9H13FN2O

Molecular Weight: 184.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13FN2O |

|---|---|

| Molecular Weight | 184.21 g/mol |

| IUPAC Name | 1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine |

| Standard InChI | InChI=1S/C9H13FN2O/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3 |

| Standard InChI Key | INPCGIFLASQGAX-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)C(CN)N)F |

Introduction

1-(3-Fluoro-4-methoxyphenyl)ethane-1,2-diamine is an organic compound belonging to the class of amines. It features a chiral center at the first carbon atom adjacent to the amine groups, similar to its analog, (1R)-1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine. The presence of a fluorine atom and a methoxy group on the aromatic ring contributes to its unique chemical and biological properties.

Synthesis and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methoxyphenyl)ethane-1,2-diamine typically involves careful control of reaction conditions such as temperature, solvent choice, and reaction time. Polar aprotic solvents can enhance nucleophilicity during substitution reactions, which is crucial for optimizing yield and purity.

Potential Applications

1-(3-Fluoro-4-methoxyphenyl)ethane-1,2-diamine has potential applications in medicinal chemistry, particularly in drug development targeting neurological disorders. Its unique structural features make it suitable for research into receptor binding studies or enzyme inhibition assays.

Chemical Reactivity

The compound can participate in various chemical reactions typical for amines, including hydrogen bonding and ionic interactions. The electron-withdrawing nature of the fluorine atom and the electron-donating characteristics of the methoxy group influence its reactivity.

Biological Activity

Research on similar compounds suggests potential activity in modulating neurotransmitter systems or serving as inhibitors in enzymatic pathways. The amine groups allow for hydrogen bonding and ionic interactions, which are crucial for binding affinity in pharmacological applications.

Comparison with Similar Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume